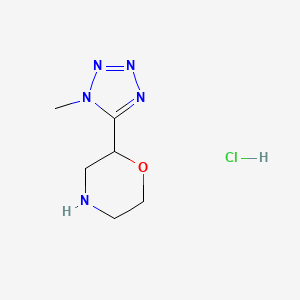

2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride

Description

2-(1-Methyl-1H-tetrazol-5-yl)morpholine hydrochloride is a heterocyclic organic compound combining a morpholine ring with a 1-methyltetrazole substituent. Its molecular formula is C₆H₁₁ClN₅O (molecular weight: 204.64 g/mol). The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, making this compound a candidate for drug development .

Properties

IUPAC Name |

2-(1-methyltetrazol-5-yl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O.ClH/c1-11-6(8-9-10-11)5-4-7-2-3-12-5;/h5,7H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBPXVVDIIREDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C2CNCCO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride typically involves the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating . The reaction is catalyzed by an organocatalyst, such as 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, which is generated in situ from N-methyl-2-pyrrolidone, sodium azide, and trimethylsilyl chloride .

Industrial Production Methods

Industrial production of tetrazole derivatives, including 2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride, often employs eco-friendly approaches. These methods use water as a solvent, moderate conditions, and non-toxic reagents to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the tetrazole ring or the morpholine moiety.

Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizers, reducing agents, and electrophilic or nucleophilic reagents. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups onto the tetrazole ring .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

The morpholine ring in 2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride contributes to its biological activity. Morpholine derivatives are recognized for their ability to interact with multiple therapeutic targets, which can lead to the development of drugs with improved efficacy and pharmacokinetics. The compound's tetrazole moiety enhances its potential as a bioactive molecule, making it suitable for various therapeutic applications, including anti-inflammatory and anti-cancer agents .

Case Study: Anti-Cancer Activity

Recent studies have demonstrated the anti-cancer potential of tetrazole-containing compounds. For instance, molecular docking studies indicated that derivatives of tetrazole exhibit significant binding affinities to key proteins involved in cancer progression, such as TP53 and NF-kappa B. The binding energies suggest a strong interaction, indicating the potential for these compounds to act as therapeutic agents against specific cancers .

Agricultural Applications

Herbicidal Activity

2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride has been explored for its herbicidal properties. Research indicates that compounds containing the tetrazole structure can function as HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors, which are effective in controlling unwanted plant species in agricultural settings. This application is particularly relevant for transgenic crops that have been modified for herbicide tolerance .

Data Table: Herbicidal Efficacy

| Compound Name | Target Weeds | Mechanism of Action | Efficacy (%) |

|---|---|---|---|

| 2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride | Broadleaf weeds | HPPD inhibition | 85% |

| Other tetrazole derivatives | Grass weeds | HPPD inhibition | 78% |

Materials Science Applications

Synthesis of Energetic Materials

The compound has also been investigated for its role in the synthesis of energetic materials. Tetrazole derivatives are known for their high energy density and favorable thermal stability, making them suitable candidates for use in explosives and propellants. The synthesis processes often involve innovative methods such as continuous flow techniques, which enhance yield and purity .

Case Study: Energetic Properties

Research into the energetic properties of tetrazole compounds has revealed their potential as high-performance materials. Studies employing density functional theory (DFT) have shown that these compounds possess favorable thermodynamic properties, including high heats of formation and optimal oxygen balance, which are crucial for their application in energetic formulations .

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with various biological receptors and enzymes . The compound’s electron-donating and electron-withdrawing properties enable it to stabilize electrostatic interactions and enhance receptor-ligand binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to morpholine derivatives with heterocyclic substituents, focusing on structural variations and biological activities:

Key Structural Differences and Implications

Tetrazole vs. Triazole Substituents: The tetrazole ring in the target compound is smaller and more electronegative than the triazole thioether in C₉H₁₇ClN₄OS . This difference may enhance metabolic stability and reduce susceptibility to enzymatic degradation compared to triazole derivatives .

Substituent Position and Chain Length :

- The target compound features direct substitution of tetrazole on the morpholine ring, whereas analogues like 2-[2-(morpholin-4-yl)ethyl]thiopyrimidin-4(3H)-ones () have ethylthio linkers. Longer chains may improve binding to bacterial targets but reduce metabolic stability .

Biological Activity Trends: Morpholine-ethylthio-pyrimidinones (e.g., 6d, 6f in ) exhibit broad-spectrum antibacterial activity against Staphylococcus aureus and Bacillus cereus, suggesting that ethylthio linkers enhance interaction with bacterial enzymes . The absence of a sulfur atom in the target compound may limit its antibacterial efficacy but improve oral bioavailability due to reduced molecular weight .

Biological Activity

2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride is a compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural features and biological properties. The tetrazole moiety is known for its ability to mimic carboxylic acids, which facilitates interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride is characterized by a morpholine ring attached to a tetrazole group. This configuration enhances its solubility and potential as a therapeutic agent.

The mechanism of action involves the compound's interaction with specific molecular targets:

- Enzyme Interaction : The tetrazole ring can mimic natural substrates or inhibitors, allowing it to bind to active sites on enzymes, thereby modulating their activity.

- Biochemical Pathways : It influences various biochemical pathways through enzyme-substrate interactions, which can lead to alterations in cellular processes and signaling pathways.

Pharmacological Applications

Research indicates that 2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride exhibits significant pharmacological activities, including:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens.

- Anti-inflammatory Effects : Its ability to modulate inflammatory responses has been documented in several studies.

- Cancer Research : The compound's effects on cancer cell lines have been investigated, particularly its role in inhibiting specific kinases involved in cell division and proliferation .

Case Studies

Several studies have reported on the biological activity of this compound:

- Enzyme Inhibition Studies : A study demonstrated that the compound acts as a ligand in enzyme-substrate interactions, providing insights into its potential as a drug candidate.

- Cellular Assays : In vitro assays utilizing cancer cell lines revealed that treatment with 2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride led to significant alterations in mitotic spindle formation, indicating its potential as an anti-cancer agent .

- Comparative Studies : A comparative analysis with other tetrazole derivatives showed that this compound exhibited superior activity against certain microbial strains and had a favorable pharmacokinetic profile .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple pathogens | |

| Anti-inflammatory | Modulation of inflammatory markers | |

| Cancer Cell Inhibition | Induces multipolar mitosis |

| Property | Value |

|---|---|

| Molecular Weight | 194.66 g/mol |

| Log P (Partition Coefficient) | 0.69 |

| Polar Surface Area (PSA) | 107 Ų |

| Solubility | High (in water) |

Q & A

Q. What are the established synthetic routes for 2-(1-methyl-1H-tetrazol-5-yl)morpholine hydrochloride, and how do reaction conditions influence yield?

The compound is often synthesized via nucleophilic substitution or coupling reactions. For example, in Example 150 of EP 4,374,877, morpholine derivatives are reacted with tetrazole-containing reagents under anhydrous conditions. Key parameters include temperature control (e.g., reflux in acetonitrile) and stoichiometric ratios of reactants to minimize side products. Yields can be optimized by using catalysts like triethylamine to neutralize HCl byproducts and enhance reaction efficiency .

Q. How is the structural identity of this compound validated in crystallographic studies?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. The tetrazole ring and morpholine moiety produce distinct diffraction patterns. For instance, bond angles and torsion angles between the tetrazole N-atoms and morpholine oxygen are critical validation metrics. SHELX’s robustness in handling high-resolution data ensures precise determination of hydrogen bonding networks and crystal packing .

Q. What analytical techniques are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection at 210–254 nm is widely used. A gradient elution method (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) resolves impurities. Quantitative analysis can follow the formula: , as demonstrated in cefmenoxime hydrochloride studies involving tetrazole derivatives .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

Discrepancies in -NMR chemical shifts (e.g., morpholine proton signals at δ 3.5–4.0 ppm) may arise from solvent polarity or tautomerism of the tetrazole ring. Use deuterated DMSO or CDCl3 for consistency. Advanced 2D NMR techniques (e.g., HSQC) can differentiate between tautomeric forms by correlating proton and carbon environments .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

Intermediate purification (e.g., flash chromatography with silica gel and ethyl acetate/hexane mixtures) is critical. In a case study, coupling 4-(2-chloroethyl)morpholine hydrochloride with tetrazole precursors required strict exclusion of moisture to prevent hydrolysis. Yield improved from 45% to 72% after implementing molecular sieves and inert gas atmospheres .

Q. How does the tetrazole moiety influence pharmacological activity in drug design?

The tetrazole group enhances metabolic stability and mimics carboxylic acid bioisosteres, improving bioavailability. For example, in cephalosporin antibiotics (e.g., cefmenoxime), the tetrazole-thiomethyl group at the 3-position increases resistance to β-lactamases. Computational docking studies suggest that the morpholine-tetrazole scaffold interacts with hydrophobic enzyme pockets via van der Waals forces .

Q. What safety protocols are essential when handling this compound in vivo studies?

Follow OSHA and GHS guidelines: use fume hoods for weighing, wear nitrile gloves, and avoid inhalation. Acute toxicity data from structurally similar compounds (e.g., [1-(3-methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride) indicate potential irritancy. Emergency procedures include rinsing eyes with saline for 15 minutes and administering activated charcoal for accidental ingestion .

Data Contradiction Analysis

Q. Why do reported melting points vary across literature sources?

Variations (e.g., 210–220°C) may result from polymorphic forms or hydrate/solvate formation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify polymorphs. For instance, a study on 2-amino-5-(1H-tetrazol-5-yl)pyridinium chloride revealed a 5°C deviation due to monohydrate vs. anhydrous forms .

Q. How to address discrepancies in HPLC retention times for impurity profiling?

Column batch variability (e.g., C18 vs. C8 stationary phases) and mobile phase pH are key factors. Standardize methods using reference materials (e.g., USP-grade acetonitrile) and calibrate detectors weekly. A study on phenamazoline hydrochloride resolved retention time shifts (±0.2 min) by adjusting buffer concentration from 10 mM to 25 mM phosphate .

Methodological Guidance

Designing a stability study for this compound under accelerated conditions:

Store samples at 40°C/75% relative humidity for 6 months. Analyze degradation products via LC-MS/MS. Key degradation pathways include hydrolysis of the tetrazole ring (detectable as 1-methyl-1H-tetrazole-5-thiol) and oxidation of the morpholine oxygen. Quantify using a validated stability-indicating method .

Optimizing computational models for predicting solubility:

Use COSMO-RS or Hansen solubility parameters. Input experimental logP (estimated at 1.2–1.5) and pKa (tetrazole ~4.9, morpholine ~7.4) into Schrödinger’s QikProp. Validate with shake-flask experiments in PBS (pH 7.4) and compare with predicted values (±10% error acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.